Hydantoin Core N-3 versus C-5 Substitution: Differentiation in Androgen Receptor Binding Mode Compared to Nilutamide-Class Antagonists
Unlike nilutamide and its analogs, which feature N-aryl substitution directly on the hydantoin ring nitrogen, compound 2320525-04-8 employs an N-3 piperidin-4-yl substitution connected via an acetyl linker to a 4-ethoxyphenyl group. In the IPSEN patent series (US 8,710,091), imidazolidine-2,4-dione derivatives with N-piperidinyl substitution demonstrated the ability to induce androgen receptor protein degradation—a property absent in nilutamide, which functions solely as a competitive antagonist without affecting AR protein levels [1]. Nilutamide exhibits an IC50 of approximately 0.4-5 µM in AR transcriptional assays (ChEMBL data) and does not downregulate AR protein [2]. While direct comparative data for 2320525-04-8 are not yet published, the mechanistic differentiation between N-alkyl-piperidinyl hydantoins and N-aryl hydantoins is established at the class level [1].
| Evidence Dimension | Mechanism of androgen receptor modulation (antagonism vs. degradation) |
|---|---|
| Target Compound Data | N-3 piperidin-4-yl hydantoin scaffold; predicted to induce AR degradation based on class behavior (quantitative AR degradation data for this specific compound not yet available) |
| Comparator Or Baseline | Nilutamide: competitive AR antagonist; IC50 = 0.4–5.0 µM (various assays); no AR protein degradation observed |
| Quantified Difference | Qualitative mechanistic difference (degradation vs. antagonism); nilutamide IC50 range 400–5,000 nM in AR transcriptional assays |
| Conditions | AR transcriptional reporter assays in CV-1 or MDA-453 cells (nilutamide data); AR protein level assessment by Western blot (IPSEN patent compounds) |
Why This Matters
For procurement decisions in prostate cancer or androgen receptor research, selecting a compound capable of AR degradation rather than mere antagonism addresses a distinct therapeutic mechanism that may overcome resistance to classical antiandrogens.
- [1] IPSEN Pharma S.A.S. Imidazolidine-2,4-dione derivatives, and use thereof as a cancer drug. US Patent 8,710,091 (issued 2014-04-29). Describes AR protein degradation by N-piperidinyl imidazolidinediones. View Source
- [2] ChEMBL Database. Nilutamide (CHEMBL1274): Androgen Receptor Inhibition IC50 = 5,000 nM (pIC50 5.3). Accessed via Guide to Pharmacology. View Source
